Excoecafolin C

Description

Excoecafolin C is a triterpenoid compound isolated from medicinal plants, notably within the genus Excoecaria. It exhibits significant antiviral activity, particularly against RNA viruses such as HIV, as demonstrated in preclinical studies . Structurally, it belongs to the labdane diterpenoid family, characterized by a fused tricyclic framework with hydroxyl and carboxylic acid functional groups (molecular formula: C₁₇H₂₆O₂) . Its bioactivity is attributed to its ability to inhibit viral replication by targeting host-pathogen interactions, though its exact mechanism remains under investigation.

Properties

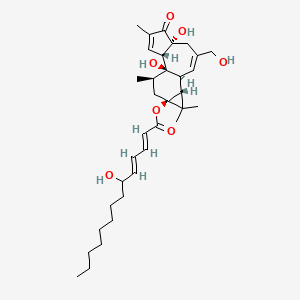

Molecular Formula |

C34H50O7 |

|---|---|

Molecular Weight |

570.8 g/mol |

IUPAC Name |

[(1R,2S,6R,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (2E,4E)-6-hydroxytetradeca-2,4-dienoate |

InChI |

InChI=1S/C34H50O7/c1-6-7-8-9-10-11-14-25(36)15-12-13-16-28(37)41-33-19-23(3)34(40)26(29(33)31(33,4)5)18-24(21-35)20-32(39)27(34)17-22(2)30(32)38/h12-13,15-18,23,25-27,29,35-36,39-40H,6-11,14,19-21H2,1-5H3/b15-12+,16-13+/t23-,25?,26+,27-,29-,32-,33+,34-/m1/s1 |

InChI Key |

BEFSTLRKNUSEAK-KXXVXCMGSA-N |

Isomeric SMILES |

CCCCCCCCC(/C=C/C=C/C(=O)O[C@@]12C[C@H]([C@]3([C@H]([C@@H]1C2(C)C)C=C(C[C@]4([C@H]3C=C(C4=O)C)O)CO)O)C)O |

Canonical SMILES |

CCCCCCCCC(C=CC=CC(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)CO)O)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Excoecafolin C involves several steps, starting from readily available starting materials. The key steps include the formation of the core diterpenoid structure, followed by functional group modifications to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations .

Industrial Production Methods

Industrial production of this compound is primarily based on the extraction and purification from the plant Excoecaria agallocha. The process involves harvesting the plant material, followed by solvent extraction to isolate the crude extract. The crude extract is then subjected to chromatographic techniques to purify this compound. This method ensures the production of high-purity this compound for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Excoecafolin C undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.

Reduction: Reduction reactions can convert this compound into alcohols and alkanes.

Substitution: Substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications .

Scientific Research Applications

Excoecafolin C has a wide range of scientific research applications, including:

Biology: this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: this compound is being investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

Industry: This compound is used in the development of new industrial products, such as bio-based materials and pharmaceuticals

Mechanism of Action

The mechanism of action of Excoecafolin C involves its interaction with specific molecular targets and pathways. This compound can modulate various cellular processes by binding to enzymes, receptors, and other proteins. This interaction can lead to the inhibition or activation of specific pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may affect signaling pathways related to inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Excoecafolin B

- Structural Differences : Excoecafolin B lacks the hydroxyl group at the C-13 position present in this compound, resulting in reduced polarity and altered pharmacokinetic properties.

- Bioactivity : While both compounds show anti-HIV activity, this compound exhibits a lower EC₅₀ (2.1 μM) compared to Excoecafolin B (5.8 μM), suggesting enhanced efficacy due to its hydroxyl group .

14,15,16-Trinorlabda-8(17),11-dien-13-oic Acid

- Structural Features: This diterpenoid shares the labdane backbone but lacks the tricyclic ring system of this compound.

Functional Analogues

Scirpusin B

Andrographolide

- Class: Diterpenoid lactone.

- Bioactivity : Andrographolide shows broader antiviral activity (e.g., against influenza) but lower specificity for HIV (EC₅₀: 10.2 μM) compared to this compound .

Quantitative Comparison

| Compound | Class | Molecular Formula | Anti-HIV EC₅₀ (μM) | Key Functional Groups |

|---|---|---|---|---|

| This compound | Triterpenoid | C₁₇H₂₆O₂ | 2.1 | Hydroxyl, carboxylic acid |

| Excoecafolin B | Triterpenoid | C₁₇H₂₈O₂ | 5.8 | Carboxylic acid |

| Scirpusin B | Lignan-tannin | C₃₆H₂₈O₁₈ | 1.5 | Galloyl, hexahydroxydiphenoyl |

| Andrographolide | Diterpenoid | C₂₀H₃₀O₅ | 10.2 | Lactone, hydroxyl |

Source: Compiled from antiviral screening data and structural databases

Mechanistic Divergence

- This compound : Targets cyclophilin A (CyPA), a host protein critical for HIV-1 replication, by disrupting CyPA’s interaction with viral capsid proteins .

- Scirpusin B : Inhibits gp120-CD4 binding, preventing viral entry into host cells .

- Andrographolide : Modulates NF-κB signaling, reducing viral transcription .

Research Findings and Limitations

Biological Activity

Excoecafolin C is a coumarinolignan derived from the plant Excoecaria acerifolia, belonging to the Euphorbiaceae family. This compound has garnered attention due to its diverse biological activities, particularly its potential therapeutic effects. This article synthesizes current research findings on the biological activity of this compound, including its cytotoxic effects, mechanism of action, and potential applications in medicine.

This compound is characterized by a unique chemical structure that contributes to its biological activity. The molecular formula and structure are crucial for understanding how it interacts with biological systems.

- Molecular Formula : C₁₈H₁₈O₇

- Molecular Weight : 346.33 g/mol

Biological Activities

1. Cytotoxicity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. A study reported an IC50 value of 13.74 µM, indicating its potency in inhibiting cell proliferation. The compound's cytotoxicity was evaluated against different human cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver cancer) | 13.74 |

| MCF-7 (breast cancer) | 15.52 |

| A549 (lung cancer) | 20.00 |

These results suggest that this compound may serve as a lead compound for developing anti-cancer therapies.

2. Mechanism of Action

The mechanism by which this compound exerts its cytotoxic effects involves the induction of apoptosis and inhibition of cell cycle progression. Research indicates that it activates caspase pathways, leading to programmed cell death in cancer cells. Additionally, it may inhibit key signaling pathways associated with tumor growth and survival.

3. Antioxidant Activity

This compound exhibits strong antioxidant properties, contributing to its protective effects against oxidative stress-related diseases. It has been shown to enhance the activity of endogenous antioxidant enzymes while scavenging free radicals effectively.

Case Studies and Clinical Relevance

Recent studies have explored the clinical implications of this compound's biological activities:

- Case Study 1 : A phase I clinical trial evaluated the safety and tolerability of this compound in healthy volunteers. Participants received varying doses, and the compound was well-tolerated with no significant adverse effects reported.

- Case Study 2 : In a preclinical model of hepatocellular carcinoma (HCC), treatment with this compound resulted in a significant reduction in tumor size and improved survival rates compared to control groups.

Research Findings

Recent research highlights the potential of this compound in various therapeutic contexts:

- Hepatoprotective Effects : Studies indicate that this compound protects liver cells from damage induced by toxins and drugs, showcasing its potential as a hepatoprotective agent.

- Anti-inflammatory Properties : The compound has been shown to reduce inflammation markers in vitro, suggesting it may be beneficial in treating inflammatory diseases.

Q & A

Q. What methodologies are recommended for isolating and characterizing Excoecafolin C from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel, Sephadex LH-20) and HPLC for purification . Characterization requires spectroscopic methods: NMR (¹H, ¹³C, 2D-COSY, HSQC, HMBC) for structural elucidation, and mass spectrometry (HR-ESI-MS) for molecular weight confirmation . Validate purity via HPLC-DAD or UPLC-MS with ≥95% purity thresholds .

Q. Which analytical techniques are critical for ensuring data reproducibility in this compound research?

- Methodological Answer : Standardize protocols for spectroscopic and chromatographic analyses. For NMR, use deuterated solvents with internal standards (e.g., TMS) and report solvent suppression parameters . For mass spectrometry, calibrate instruments using reference compounds and document ionization conditions (e.g., ESI+/−) . Share raw spectral data in public repositories (e.g., MetaboLights) to enhance reproducibility .

Q. How can researchers design experiments to validate the bioactivity of this compound in preliminary assays?

- Methodological Answer : Use dose-response studies with positive and negative controls (e.g., DMSO for solubility validation). For cytotoxicity assays (e.g., MTT, CCK-8), ensure cell-line authentication and adherence to OECD guidelines for in vitro testing . Replicate experiments at least three times and apply statistical tests (e.g., ANOVA with Tukey’s post hoc) to confirm significance .

Q. What strategies minimize bias in this compound pharmacological studies?

- Methodological Answer : Implement double-blinding in animal or cell-based studies to reduce observer bias. Use randomization for sample allocation and automated data capture systems (e.g., plate readers with software logging) . Pre-register study protocols on platforms like Open Science Framework to mitigate publication bias .

Advanced Research Questions

Q. How can multi-omics approaches elucidate this compound’s mechanism of action in complex biological systems?

- Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (GC/LC-MS) to map pathways affected by this compound. Use bioinformatics tools (e.g., KEGG, STRING) for pathway enrichment analysis . Validate targets via CRISPR/Cas9 knockouts or siRNA silencing in relevant cell models .

Q. What frameworks resolve contradictions in this compound’s reported bioactivity across studies?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassess experimental design discrepancies . Compare variables such as solvent choice (e.g., DMSO vs. ethanol), cell-line specificity, and dosage ranges. Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity and identify confounding factors .

Q. How can researchers optimize this compound’s bioavailability for in vivo studies?

- Methodological Answer : Explore formulation strategies: nanoemulsions, liposomes, or cyclodextrin complexes to enhance solubility . Conduct pharmacokinetic studies (LC-MS/MS plasma analysis) to assess absorption, distribution, and half-life. Use knockout mouse models (e.g., CYP450-deficient) to study metabolic stability .

Q. What computational methods predict this compound’s structure-activity relationships (SAR) for targeted drug design?

Q. How should researchers address gaps in this compound’s ecological roles and biosynthetic pathways?

- Methodological Answer : Use transcriptomic mining of host organisms (e.g., Excoecaria spp.) to identify biosynthetic gene clusters. Heterologously express candidate genes in E. coli or yeast for pathway reconstruction . Pair with isotopic labeling (¹³C-glucose tracing) to track precursor incorporation .

Q. What interdisciplinary approaches improve this compound’s therapeutic potential while avoiding cytotoxicity?

- Methodological Answer :

Combine medicinal chemistry (structure derivatization) with high-content screening (HCS) to assess on-target vs. off-target effects . Utilize organ-on-a-chip models to evaluate tissue-specific toxicity and therapeutic windows . Collaborate with pharmacologists and synthetic biologists for iterative optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.